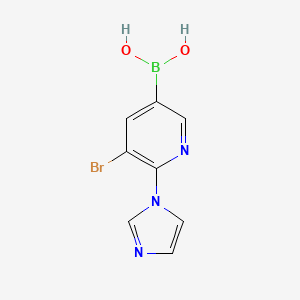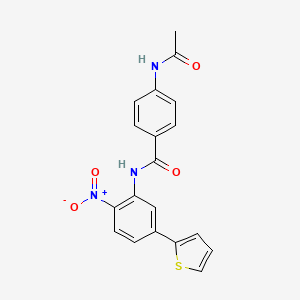
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide is a complex organic compound characterized by the presence of acetamido, nitro, and thiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the nitration of a thiophene-containing benzene derivative, followed by acetamidation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetamidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.
Applications De Recherche Scientifique
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring may also play a role in modulating the compound’s biological activity by interacting with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-acetamido-N-(2-amino-5-(thiophen-2-yl)phenyl)benzamide
- 4-acetamido-N-(2-nitro-5-(phenyl)phenyl)benzamide
Uniqueness
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide is unique due to the presence of both nitro and thiophene groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H15N3O4S |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
4-acetamido-N-(2-nitro-5-thiophen-2-ylphenyl)benzamide |
InChI |
InChI=1S/C19H15N3O4S/c1-12(23)20-15-7-4-13(5-8-15)19(24)21-16-11-14(18-3-2-10-27-18)6-9-17(16)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24) |
Clé InChI |
IXCGJOWTTDCRDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



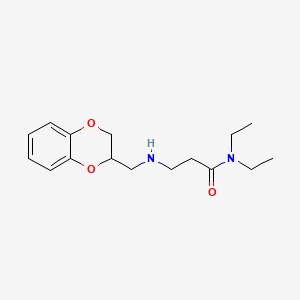

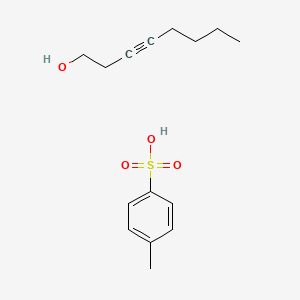
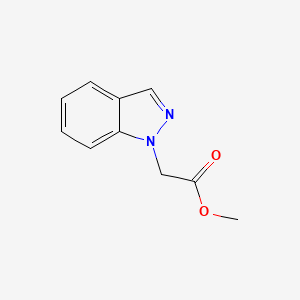
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)




![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
